N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide -

N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide

Catalog Number: EVT-4413886
CAS Number:
Molecular Formula: C25H30N2O5S
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid

Compound Description: This compound is a nicotinic acid derivative identified as a potential hypoxia inducible factor-1 (HIF-1) inhibitor through pharmacophore modeling and virtual screening. It exhibited lower to higher µM biological activity (IC50) values against HIF-1α and β dimerization.

Relevance: This compound, along with N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide and others, were identified as potential HIF-1 inhibitors, suggesting a common pharmacophore responsible for this activity. While the core structures differ, they likely share similar 3D binding features allowing interaction with the HIF-1 dimerization site.

2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]benzoic acid

Compound Description: This compound is another nicotinic acid derivative identified as a potential HIF-1 inhibitor through the same pharmacophore modeling and virtual screening study. It displayed similar lower to higher µM biological activity (IC50) values against HIF-1α and β dimerization.

Relevance: Similar to 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid, this compound shares a predicted pharmacophore with N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide, suggesting a shared mechanism of action for HIF-1 inhibition despite different core structures.

3-(4-methoxyphenyl)-2,4-quinolinedicarboxylic acid

Compound Description: This compound is a third nicotinic acid derivative identified as a potential HIF-1 inhibitor in the same study. Its biological activity profile against HIF-1α and β dimerization falls within the lower to higher µM range.

Relevance: This compound is grouped with N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide and the other nicotinic acid derivatives due to their shared predicted pharmacophore features, suggesting potential for HIF-1 inhibition through a common mechanism.

5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid

Compound Description: This compound, a sulfonamide derivative, was identified as a potential HIF-1 inhibitor through the same pharmacophore modeling and virtual screening study as the previous nicotinic acid derivatives.

Relevance: This compound belongs to the sulfonamide class, similar to N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide. Both compounds were identified as potential HIF-1 inhibitors and are predicted to share critical pharmacophore features for binding to the dimerization site.

4-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid

Compound Description: This sulfonamide derivative was also identified as a potential HIF-1 inhibitor in the same study.

Relevance: This compound shares the sulfonamide functional group with N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide and is structurally similar to 5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid. All three were identified as potential HIF-1 inhibitors, suggesting that the sulfonamide moiety and other pharmacophore features contribute to their activity.

Properties

Product Name

N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide

IUPAC Name

N-[4-(1-adamantylsulfamoyl)phenyl]-2,6-dimethoxybenzamide

Molecular Formula

C25H30N2O5S

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C25H30N2O5S/c1-31-21-4-3-5-22(32-2)23(21)24(28)26-19-6-8-20(9-7-19)33(29,30)27-25-13-16-10-17(14-25)12-18(11-16)15-25/h3-9,16-18,27H,10-15H2,1-2H3,(H,26,28)

InChI Key

WBKCHKCDQKQQSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.